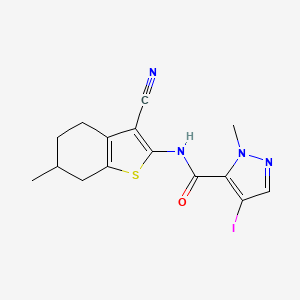
3,4-diethoxy-N-3-isoxazolylbenzamide
説明
3,4-diethoxy-N-3-isoxazolylbenzamide, also known as A-438079, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazoles and benzamides, and has been found to exhibit promising biological properties.
作用機序
3,4-diethoxy-N-3-isoxazolylbenzamide acts as a competitive antagonist of the P2X7 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This blockade of the receptor has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been found to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
The blockade of P2X7 receptors by 3,4-diethoxy-N-3-isoxazolylbenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, as well as the activation of microglia and astrocytes. Additionally, it has been shown to reduce neuropathic pain and improve cognitive function in animal models of Alzheimer's disease. These effects suggest that 3,4-diethoxy-N-3-isoxazolylbenzamide has potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the advantages of 3,4-diethoxy-N-3-isoxazolylbenzamide is its high potency and selectivity for the P2X7 receptor. This allows for precise targeting of the receptor without affecting other purinergic receptors. Additionally, it has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 3,4-diethoxy-N-3-isoxazolylbenzamide. One potential direction is the development of more potent and selective P2X7 receptor antagonists. Additionally, the therapeutic potential of this compound in other diseases, such as cancer and autoimmune disorders, should be further explored. Finally, the potential toxicity of this compound should be further investigated to ensure its safety for in vivo use.
Conclusion:
In conclusion, 3,4-diethoxy-N-3-isoxazolylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a potent and selective antagonist of the P2X7 receptor, which is involved in various physiological processes. The blockade of this receptor has been shown to have therapeutic potential in various diseases, including multiple sclerosis, Alzheimer's disease, and chronic pain. While this compound has several advantages, including its potency and selectivity, its potential toxicity should be further investigated. Overall, the study of 3,4-diethoxy-N-3-isoxazolylbenzamide has the potential to lead to the development of novel therapeutics for various diseases.
科学的研究の応用
3,4-diethoxy-N-3-isoxazolylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. This receptor is involved in various physiological processes, including inflammation, pain, and neurodegeneration. The blockade of P2X7 receptors by 3,4-diethoxy-N-3-isoxazolylbenzamide has been shown to have therapeutic potential in various diseases, including multiple sclerosis, Alzheimer's disease, and chronic pain.
特性
IUPAC Name |
3,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-18-11-6-5-10(9-12(11)19-4-2)14(17)15-13-7-8-20-16-13/h5-9H,3-4H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMFQWMURMCKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(1,2-oxazol-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,6-dichlorophenyl)acetyl]morpholine](/img/structure/B4673264.png)
![ethyl [6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4673271.png)
![3-(4-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4673278.png)
![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4673289.png)



![4-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4673316.png)

![3-{[(3-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673329.png)
![butyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B4673336.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4673348.png)
![7-(difluoromethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4673360.png)
![N-(3,4-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4673366.png)